molecular formula C16H17N3O2 B13695626 Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate

Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate

Cat. No.: B13695626
M. Wt: 283.32 g/mol
InChI Key: WLVDBSOGYDDNIU-UHFFFAOYSA-N
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Description

Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate is an organic compound known for its unique structure and properties It is a derivative of azobenzene, characterized by the presence of an azo group (-N=N-) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate typically involves the diazotization of 4-aminobenzene followed by coupling with another aromatic compound. The reaction conditions often include the use of sodium nitrite and a strong acid such as hydrochloric acid to generate the diazonium salt, which then undergoes coupling with an appropriate aromatic compound to form the azo linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reversible isomerization between the trans and cis forms, which can affect the compound’s binding affinity and activity. This isomerization can be triggered by light or chemical stimuli, making the compound useful in photoresponsive applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-Aminophenyl)diazenyl]benzoate
  • 4-[(E)-(4-Aminophenyl)diazenyl]phenylamine

Uniqueness

Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate is unique due to its specific structural features, including the propanoate ester group, which can influence its reactivity and solubility. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

methyl 3-[4-[(4-aminophenyl)diazenyl]phenyl]propanoate

InChI

InChI=1S/C16H17N3O2/c1-21-16(20)11-4-12-2-7-14(8-3-12)18-19-15-9-5-13(17)6-10-15/h2-3,5-10H,4,11,17H2,1H3

InChI Key

WLVDBSOGYDDNIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N

Origin of Product

United States

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